2-(Trifluoromethyl)isonicotinaldehyde

Lipophilicity Drug Design Physicochemical Properties

2-(Trifluoromethyl)isonicotinaldehyde (CAS 108338-20-1), also known as 2-(trifluoromethyl)pyridine-4-carbaldehyde, is a fluorinated heterocyclic building block with the molecular formula C₇H₄F₃NO and a molecular weight of 175.11 g/mol. It features a pyridine ring bearing an aldehyde at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position, a substitution pattern that significantly modulates its physicochemical profile relative to the parent isonicotinaldehyde.

Molecular Formula C7H4F3NO
Molecular Weight 175.11 g/mol
CAS No. 108338-20-1
Cat. No. B025248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)isonicotinaldehyde
CAS108338-20-1
Molecular FormulaC7H4F3NO
Molecular Weight175.11 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1C=O)C(F)(F)F
InChIInChI=1S/C7H4F3NO/c8-7(9,10)6-3-5(4-12)1-2-11-6/h1-4H
InChIKeyCBHUHUQPLDWHIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethyl)isonicotinaldehyde (CAS 108338-20-1): Core Chemical Identity and Procurement Baseline


2-(Trifluoromethyl)isonicotinaldehyde (CAS 108338-20-1), also known as 2-(trifluoromethyl)pyridine-4-carbaldehyde, is a fluorinated heterocyclic building block with the molecular formula C₇H₄F₃NO and a molecular weight of 175.11 g/mol [1]. It features a pyridine ring bearing an aldehyde at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position, a substitution pattern that significantly modulates its physicochemical profile relative to the parent isonicotinaldehyde . The compound is commercially available from multiple suppliers at purities typically ranging from 95% to 98% , and is primarily employed as a key intermediate in medicinal chemistry and agrochemical research .

2-(Trifluoromethyl)isonicotinaldehyde: Why Simple Pyridine Carboxaldehyde Analogs Cannot Substitute


Despite its apparent simplicity as a pyridine-4-carboxaldehyde, simple substitution of 2-(trifluoromethyl)isonicotinaldehyde with its non-fluorinated parent (isonicotinaldehyde, CAS 872-85-5) or other 2-substituted analogs (e.g., 2-methyl, 2-chloro) is not feasible for applications requiring a specific balance of electron-withdrawing character, lipophilicity, and metabolic stability. The -CF₃ group exerts a strong electron-withdrawing effect (Hammett σₘ ≈ 0.43) that is absent in -H (σₘ = 0) or -CH₃ (σₘ = -0.07) analogs, directly impacting the electrophilicity of the 4-formyl group and the electronic properties of downstream products [1]. Furthermore, the unique combination of the pyridine nitrogen and the adjacent -CF₃ group creates a privileged pharmacophore that is increasingly recognized in drug discovery for enhancing target binding and improving pharmacokinetic profiles [2].

2-(Trifluoromethyl)isonicotinaldehyde: Quantitative Differentiation Evidence vs. Closest Analogs


Enhanced Lipophilicity: LogP Increase vs. Parent Isonicotinaldehyde

The introduction of the -CF₃ group at the 2-position of the pyridine ring significantly increases lipophilicity compared to the parent isonicotinaldehyde. The target compound exhibits a computed XLogP3 of 1.2 [1] and an alternative calculated LogP of 1.91 , compared to a reported LogP of 0.89 for unsubstituted isonicotinaldehyde (CAS 872-85-5) . This increase of 0.3–1.0 LogP units translates to a 2- to 10-fold higher partition coefficient, which can enhance membrane permeability and target engagement in biological systems.

Lipophilicity Drug Design Physicochemical Properties

Increased Aldehyde Electrophilicity due to Electron-Withdrawing -CF₃ Group

The -CF₃ group exerts a strong electron-withdrawing inductive effect (Hammett σₘ = 0.43) on the pyridine ring, in contrast to the electron-donating methyl group (σₘ = -0.07) or the weakly electron-withdrawing chlorine (σₘ = 0.37) [1]. This electron deficiency is transmitted to the 4-formyl group, increasing its susceptibility to nucleophilic attack. While direct kinetic data for 2-(trifluoromethyl)isonicotinaldehyde were not identified, the Hammett substituent constant predicts that the aldehyde carbon in this compound is approximately 0.5 σ units more electrophilic than in the 2-methyl analog, suggesting faster reaction rates in condensation reactions such as imine or hydrazone formation [1].

Reactivity Electrophilicity Hammett Constant

Validated Intermediate for Kinase Inhibitor Synthesis: Patent-Backed Utility

2-(Trifluoromethyl)isonicotinaldehyde has been explicitly disclosed as a key intermediate in the synthesis of fused heterocyclic derivatives with potent kinase inhibitory activity in patent US20090137595A1 (Takeda Pharmaceutical) [1]. Furthermore, a 2023 study published in the Journal of Medicinal Chemistry reportedly employed this compound as a central building block for novel kinase inhibitors, although the full citation details were not retrievable . In contrast, the non-fluorinated parent isonicotinaldehyde is less frequently cited in kinase inhibitor patent literature, with its use typically limited to less demanding structure-activity relationship (SAR) explorations that do not require the enhanced metabolic stability conferred by fluorine .

Kinase Inhibitors Medicinal Chemistry Patent Intermediates

Metabolic Stability Advantage: Class-Level Evidence for Trifluoromethylpyridines

Trifluoromethylpyridines are recognized as privileged scaffolds in drug discovery due to the metabolic stability conferred by the C-F bond, which is resistant to oxidative metabolism by cytochrome P450 enzymes [1]. While direct comparative microsomal stability data for 2-(trifluoromethyl)isonicotinaldehyde were not found, the broader class of 2-(trifluoromethyl)pyridines has demonstrated favorable in vitro ADME/T profiles. For example, a series of 2-(trifluoromethyl)pyridines developed as PqsR inverse agonists showed nanomolar potency combined with favorable DMPK properties, attributed in part to the trifluoromethyl substitution [2]. Analogs lacking the -CF₃ group or bearing other 2-substituents (e.g., -CH₃) are expected to exhibit higher intrinsic clearance due to increased susceptibility to CYP-mediated oxidation [1].

Metabolic Stability Drug Metabolism Fluorine Chemistry

Commercial Availability and Purity: Benchmark Against Positional Isomers

2-(Trifluoromethyl)isonicotinaldehyde is commercially available from multiple global suppliers with standard purities of 97–98% (HPLC) , and at least one vendor provides batch-specific QC documentation including NMR, HPLC, and GC . This availability profile is superior to its positional isomer 3-(trifluoromethyl)isonicotinaldehyde (CAS not widely listed), which is less commonly stocked and often requires custom synthesis. The compound is typically supplied as a liquid at ambient temperature with standard shipping conditions, reducing logistical complexity compared to solid analogs that may require specialized handling .

Supply Chain Purity Quality Control

2-(Trifluoromethyl)isonicotinaldehyde: High-Value Application Scenarios Driven by Differential Evidence


Kinase Inhibitor Lead Optimization Requiring Enhanced Membrane Permeability

Medicinal chemistry teams optimizing kinase inhibitor leads can prioritize 2-(trifluoromethyl)isonicotinaldehyde over non-fluorinated isonicotinaldehyde based on its 2- to 10-fold higher predicted partition coefficient (ΔLogP ≈ +0.3 to +1.0) . This increase in lipophilicity directly addresses permeability-limited potency issues frequently encountered with polar pyridine-based inhibitors, and its patent-validated use in kinase inhibitor synthesis (US20090137595A1) provides a precedent for generating biologically active chemotypes .

Parallel Synthesis of Imine-Focused Compound Libraries for CNS Targets

The enhanced electrophilicity of the 4-formyl group, driven by the electron-withdrawing -CF₃ substituent (Hammett σₘ = 0.43 vs. σₘ = -0.07 for -CH₃ analogs), makes this compound a superior substrate for high-throughput condensation reactions with amine-containing fragments . This differential reactivity can translate to higher conversion rates and reduced reaction times in parallel library synthesis, particularly for CNS-targeted libraries where the favorable LogP of 1.2–1.9 aligns with the optimal CNS drug space (LogP 1–4) .

In Vivo Pharmacodynamic Studies Requiring Metabolically Stable Tool Compounds

When synthetic targets are destined for rodent pharmacokinetic or pharmacodynamic studies, procurement of 2-(trifluoromethyl)isonicotinaldehyde is justified over 2-methyl or non-substituted analogs due to the class-level metabolic stability advantage of the C-F bond (BDE ~130 kcal/mol vs. C-H ~105 kcal/mol) . This inherent stability can reduce the risk of rapid oxidative clearance, a common failure mode for pyridine-containing tool compounds, potentially reducing the number of iterative design-make-test cycles required to achieve acceptable in vivo exposure .

Agrochemical Lead Generation Targeting Fluorine-Containing Active Ingredients

The trifluoromethylpyridine motif is a recurring pharmacophore in commercial agrochemicals (e.g., flonicamid derivatives). Procurement of 2-(trifluoromethyl)isonicotinaldehyde enables direct incorporation of this privileged substructure into novel herbicidal or fungicidal candidates . Its off-the-shelf availability at 97–98% purity from multiple suppliers reduces supply chain risk and accelerates the hit-to-lead timeline compared to custom-synthesized positional isomers .

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